molecular formula C20H20N2O B5824205 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

Cat. No. B5824205
M. Wt: 304.4 g/mol
InChI Key: VELCEUVZVBCGAZ-UHFFFAOYSA-N
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Description

2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one, also known as Ro 31-8220, is a synthetic compound that belongs to the isoquinoline family. It has been extensively studied for its potential use as a research tool in various scientific fields, including cancer research, neuroscience, and immunology.

Mechanism of Action

The mechanism of action of 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 involves the inhibition of PKC activity. PKC is a crucial signaling molecule that regulates various cellular processes by phosphorylating its substrates. PKC is activated by various stimuli, including hormones, growth factors, neurotransmitters, and stressors. Upon activation, PKC translocates from the cytosol to the plasma membrane and phosphorylates its substrates. 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 binds to the ATP-binding site of PKC and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways and cellular functions that are regulated by PKC.
Biochemical and Physiological Effects:
2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has been shown to have various biochemical and physiological effects in different cell types and tissues. Some of the effects include:
- Inhibition of cell proliferation and survival: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can induce cell cycle arrest and apoptosis in cancer cells by inhibiting PKC activity. It has been shown to be effective against various cancer cell lines, including breast, prostate, lung, and colon cancer cells.
- Modulation of neurotransmitter release: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can affect the release of neurotransmitters, such as dopamine and serotonin, in the brain. It has been shown to enhance dopamine release in the striatum and reduce serotonin release in the hippocampus.
- Regulation of immune response: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can modulate the function of immune cells, such as T cells and macrophages, by inhibiting PKC activity. It has been shown to suppress T cell proliferation and cytokine production and enhance macrophage phagocytosis.
- Alteration of ion channel activity: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can affect the activity of ion channels, such as voltage-gated calcium channels and potassium channels, in various tissues. It has been shown to inhibit calcium influx in smooth muscle cells and enhance potassium efflux in cardiac myocytes.

Advantages and Limitations for Lab Experiments

2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent and selective inhibition of PKC: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 is a highly specific inhibitor of PKC, particularly the conventional isoforms. It has minimal off-target effects on other kinases or enzymes.
- Well-characterized mechanism of action: The mechanism of action of 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has been extensively studied and validated in various cellular and animal models.
- Availability and affordability: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 is commercially available from various chemical suppliers and is relatively affordable compared to other PKC inhibitors.
Some of the limitations of 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 include:
- Limited PKC isoform selectivity: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 mainly inhibits the conventional PKC isoforms, but it can also affect other PKC isoforms, such as the novel and atypical isoforms, at higher concentrations.
- Potential toxicity and side effects: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can have cytotoxic effects on some cell types and can induce apoptosis in certain conditions. It can also affect ion channel activity and neurotransmitter release, leading to unwanted side effects.
- Limited in vivo efficacy: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has shown promising results in vitro and ex vivo studies, but its efficacy in vivo is limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.

Future Directions

2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has several potential future directions for research and development. Some of the directions include:
- Development of more potent and selective PKC inhibitors based on the 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 scaffold: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can serve as a lead compound for the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties and reduced toxicity.
- Investigation of the role of PKC in various diseases and conditions: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can be used to study the function of PKC in various diseases and conditions, such as cancer, neurodegenerative disorders, and autoimmune diseases.
- Evaluation of the therapeutic potential of 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 in combination with other drugs or therapies: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can be tested in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.
- Development of 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220-based probes or imaging agents for PKC detection and quantification: 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can be modified to create fluorescent or radioactive probes or imaging agents that can be used to visualize and quantify PKC activity in vivo or ex vivo.
Conclusion:
2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. It is a potent and selective inhibitor of PKC, particularly the conventional isoforms, and can modulate various cellular functions and signaling pathways. 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has several advantages and limitations for lab experiments and has several potential future directions for research and development.

Synthesis Methods

The synthesis of 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 involves the condensation of 2,3,6,6-tetramethyl-4-piperidone with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, followed by cyclization with phosphorus oxychloride. The final product is obtained by recrystallization from ethanol. The yield of the synthesis process is around 50%, and the purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 has been widely used as a research tool to study the function of protein kinase C (PKC) in various cellular processes. PKC is a family of serine/threonine kinases that play crucial roles in signal transduction, gene expression, cell proliferation, differentiation, and apoptosis. 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 is a potent and selective inhibitor of PKC, particularly the conventional PKC isoforms (α, βI, βII, and γ). It binds to the ATP-binding site of PKC and prevents its activation by phosphorylation. By inhibiting PKC, 2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one 31-8220 can modulate the downstream signaling pathways and affect cellular functions.

properties

IUPAC Name

2,3,6,6-tetramethyl-5H-isoquinolino[1,2-b]quinazolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-12-9-14-11-20(3,4)22-18(16(14)10-13(12)2)21-17-8-6-5-7-15(17)19(22)23/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELCEUVZVBCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=NC4=CC=CC=C4C(=O)N3C(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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